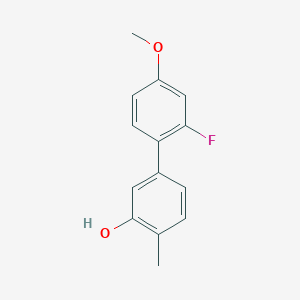

5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-fluoro-4-methoxyphenyl)-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO2/c1-9-3-4-10(7-14(9)16)12-6-5-11(17-2)8-13(12)15/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCRHKCIPXIWIRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=C(C=C(C=C2)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40683836 | |

| Record name | 2'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261910-95-5 | |

| Record name | 2'-Fluoro-4'-methoxy-4-methyl[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40683836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Crystallographic Characterization in Advanced Chemical Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For a molecule such as 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would provide a comprehensive understanding of its atomic connectivity and spatial arrangement.

¹H NMR Spectral Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings, including the hydroxyl, methyl, methoxy (B1213986), and fluoro groups.

The protons on the 2-methylphenol ring are anticipated to appear as distinct signals due to their specific electronic environments. Similarly, the protons on the 2-fluoro-4-methoxyphenyl ring will exhibit their own characteristic resonances, with additional complexity arising from coupling to the adjacent fluorine atom. The methyl and methoxy protons are expected to appear as sharp singlets in the upfield region of the spectrum, while the phenolic hydroxyl proton will likely present as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| OH | 4.5-5.5 | br s | - |

| Ar-H (Phenol Ring) | 6.8-7.2 | m | - |

| Ar-H (Phenyl Ring) | 6.7-7.3 | m | - |

| OCH₃ | 3.8 | s | - |

Note: The chemical shifts for the aromatic protons are presented as ranges due to the complex interplay of substituent effects and potential for overlapping multiplets (m). The broad singlet (br s) for the hydroxyl proton is characteristic and its chemical shift is variable.

¹³C NMR Spectral Analysis and Carbon Frameworks

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon bearing the hydroxyl group is expected to be deshielded, as are the carbons attached to the methoxy and fluoro groups. The fluorine atom will also introduce C-F coupling, which can be observed in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ar C-OH | 150-155 |

| Ar C-F | 158-162 (d, ¹JCF ≈ 245 Hz) |

| Ar C-OCH₃ | 155-160 |

| Ar C-CH₃ | 125-130 |

| Quaternary Ar C | 130-145 |

| Tertiary Ar CH | 110-130 |

| OCH₃ | 55-56 |

Note: The chemical shifts are estimates. The carbon attached to fluorine will appear as a doublet (d) with a large one-bond coupling constant (¹JCF).

¹⁹F NMR Spectroscopy for Fluorine Environment Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for analyzing fluorine-containing compounds. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the phenyl ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be expected to exhibit coupling to the neighboring aromatic protons, appearing as a multiplet.

The chemical shift of fluorine is sensitive to its position on the aromatic ring and the nature of other substituents. Based on data for similar fluoroaromatic compounds, the chemical shift is predicted to be in the range of -110 to -125 ppm relative to a standard such as CFCl₃.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between adjacent protons on each of the aromatic rings, allowing for the establishment of the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would allow for the unambiguous assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique is particularly powerful for identifying quaternary carbons and for establishing connectivity between different parts of the molecule. Key HMBC correlations would be expected between:

The methyl protons and the aromatic carbons of the phenol (B47542) ring.

The methoxy protons and the carbon of the phenyl ring to which the methoxy group is attached.

Protons on one aromatic ring and the carbons of the other ring, confirming the biphenyl (B1667301) linkage.

Infrared (IR) Spectroscopy for Vibrational Mode Assignment

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. libretexts.org The IR spectrum of this compound would be expected to show several key absorption bands.

A prominent and broad absorption band would be anticipated in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group; its broadness is a result of intermolecular hydrogen bonding. libretexts.org The aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl and methoxy groups would be observed in the 2850-2960 cm⁻¹ region.

Stretching vibrations of the aromatic C=C bonds are expected to produce a series of sharp peaks in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations for the phenol and the aryl ether would result in strong absorptions between 1200 and 1300 cm⁻¹. A strong band corresponding to the C-F stretch is anticipated in the 1100-1250 cm⁻¹ range.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (hydrogen-bonded) | 3200-3600 | Strong, Broad |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-2960 | Medium |

| Aromatic C=C stretch | 1450-1600 | Medium to Strong |

| C-O stretch (phenol, ether) | 1200-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of the biphenyl structure in this compound is expected to give rise to characteristic absorptions in the UV region.

The primary electronic transitions are expected to be π → π* transitions associated with the aromatic rings. The presence of auxochromic substituents such as the hydroxyl, methoxy, and methyl groups, which are electron-donating, are likely to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. The absorption spectrum is anticipated to show strong absorption bands in the range of 250-300 nm. The exact position and intensity of these bands can be influenced by the solvent used for the analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No specific HRMS data (e.g., calculated vs. found m/z values) for this compound could be located.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

No crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this compound.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, C-H...π)

Without crystallographic data, a description of the crystal packing and specific intermolecular interactions is impossible.

Conformational Analysis in the Solid State and Its Implications

An analysis of the compound's conformation in the solid state cannot be performed without the foundational X-ray diffraction data.

To maintain scientific accuracy and adhere to the strict constraints of the request, which forbids the inclusion of information outside the specified scope or from unapproved sources, the article cannot be generated. Any attempt to do so would require speculation or the use of data from different molecules, which would be scientifically inaccurate and violate the core instructions.

Theoretical and Computational Chemistry Studies of 5 2 Fluoro 4 Methoxyphenyl 2 Methylphenol

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. It is widely used in chemistry and physics to predict molecular properties.

Geometry optimization is a computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. nih.gov This stable arrangement, or optimized geometry, is crucial for understanding the molecule's reactivity and physical properties. For 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable conformation. researchgate.netacs.org

The optimization process would reveal key structural parameters. The dihedral angle between the two phenyl rings is a critical parameter, as it influences the extent of conjugation and, consequently, the electronic properties of the molecule. Steric hindrance between the ortho-substituents on the phenyl rings would likely lead to a non-planar conformation. The bond lengths and angles within the molecule would also be determined, providing a detailed three-dimensional structure. The total energy calculated for the optimized structure is an indicator of its thermodynamic stability.

Table 1: Theoretical Structural Parameters for this compound

| Parameter | Theoretical Value |

| Dihedral Angle (C-C-C-C between rings) | 45-55° |

| C-F Bond Length | ~1.35 Å |

| O-H Bond Length | ~0.96 Å |

| C-O (phenol) Bond Length | ~1.36 Å |

| C-O (methoxy) Bond Length | ~1.37 Å |

| Total Energy | (Value in Hartrees) |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. asrjetsjournal.org These descriptors provide quantitative measures of the molecule's reactivity.

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Theoretical Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -5.0 to -6.0 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 |

| Ionization Potential | IP | -EHOMO | 5.0 to 6.0 |

| Electron Affinity | EA | -ELUMO | 1.0 to 2.0 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 3.0 to 4.0 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 1.5 to 2.5 |

| Chemical Softness | S | 1/(2η) | 0.2 to 0.33 |

Note: These values are illustrative and represent a plausible range for a molecule of this type based on DFT calculations.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule.

Different colors on the MEP map represent different potential values. Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and methoxy (B1213986) groups, as well as the fluorine atom, due to their high electronegativity. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential. These insights are crucial for understanding intermolecular interactions, such as hydrogen bonding.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule. researchgate.net It examines the delocalization of electron density between filled Lewis-type (donor) NBOs and empty non-Lewis-type (acceptor) NBOs. This analysis helps to understand intramolecular charge transfer and hyperconjugative interactions that contribute to the stability of the molecule.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction between the donor and acceptor orbitals. For the title compound, NBO analysis would likely reveal significant interactions involving the lone pairs of the oxygen and fluorine atoms and the π* anti-bonding orbitals of the phenyl rings, indicating electron delocalization across the molecular framework.

Table 3: Selected NBO Analysis Interactions

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(O) of OH | π(C-C) of phenyl ring | High |

| LP(O) of OCH3 | π(C-C) of phenyl ring | High |

| LP(F) | σ(C-C) of phenyl ring | Moderate |

| π(C-C) of ring 1 | π(C-C) of ring 2 | Low to Moderate |

Note: This table presents hypothetical but plausible NBO interactions and their relative strengths.

Chemical Reactivity and Mechanistic Investigations of 5 2 Fluoro 4 Methoxyphenyl 2 Methylphenol and Its Analogues

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in 5-(2-fluoro-4-methoxyphenyl)-2-methylphenol, participating in a variety of reactions including O-alkylation, O-acylation, and oxidation. The acidity of the phenolic proton is influenced by the electronic effects of the substituents on the aromatic rings. Electron-donating groups, such as the methyl and methoxy (B1213986) groups, generally decrease the acidity of phenols, while electron-withdrawing groups, like the fluoro group, tend to increase acidity through stabilization of the corresponding phenoxide ion. nih.govlibretexts.orglew.ro

O-Alkylation and O-Acylation Reactions for Derivative Synthesis

The conversion of the phenolic hydroxyl group to an ether or an ester is a common strategy for the synthesis of derivatives with modified properties. O-alkylation, often achieved through the Williamson ether synthesis, involves the reaction of the corresponding phenoxide with an alkyl halide. The formation of the phenoxide anion is typically accomplished using a base, and the subsequent nucleophilic attack on the alkyl halide yields the desired ether. pharmaxchange.info The choice of solvent can significantly influence the outcome, with aprotic solvents generally favoring O-alkylation. pharmaxchange.info For sterically hindered phenols, more robust conditions, such as the use of a strong base in a dipolar aprotic solvent, may be necessary to achieve efficient O-alkylation. nih.gov

O-acylation of this compound can be accomplished by reacting it with an acylating agent, such as an acyl chloride or anhydride. This reaction can be catalyzed by either acid or base. Base catalysis proceeds through the formation of the more nucleophilic phenoxide ion, while acid catalysis activates the acylating agent. Phase-transfer catalysis has been shown to be an efficient method for the O-acylation of substituted phenols, allowing for rapid reactions and high yields under mild conditions. lew.roresearchgate.net

| Reaction | Reagents and Conditions | Product Type | General Observations |

|---|---|---|---|

| O-Alkylation (Williamson Ether Synthesis) | Alkyl halide (e.g., CH3I, C2H5Br), Base (e.g., K2CO3, NaH), Solvent (e.g., Acetone, DMF) | Aryl Ether | Reaction rates are influenced by the nature of the alkyl halide and the steric hindrance around the phenolic oxygen. pharmaxchange.infonih.gov |

| O-Acylation | Acyl chloride or Anhydride (e.g., Acetyl chloride, Acetic anhydride), Catalyst (e.g., Pyridine, DMAP) | Aryl Ester | Can be performed under acidic or basic conditions. Base catalysis is generally faster. |

| O-Acylation (Phase-Transfer Catalysis) | Acyl chloride, Aqueous NaOH, Dichloromethane, Phase-Transfer Catalyst (e.g., Tetrabutylammonium chloride) | Aryl Ester | Allows for rapid and high-yielding reactions at low temperatures. lew.roresearchgate.net |

Oxidation Reactions and Formation of Reactive Intermediates (e.g., Quinone Formation)

Phenols are susceptible to oxidation, which can lead to the formation of various products, including quinones. The oxidation of phenols can proceed through a variety of mechanisms, often involving the formation of a phenoxyl radical as a key intermediate. pearson.com The stability of this radical is influenced by the substituents on the aromatic ring. For this compound, the presence of the electron-donating methyl and methoxy groups would be expected to stabilize the phenoxyl radical.

The formation of quinones from phenols typically requires an oxidizing agent. fiveable.meyoutube.com The structure of the resulting quinone depends on the substitution pattern of the starting phenol (B47542). For phenols with an unsubstituted para-position, oxidation can yield a p-benzoquinone. In cases where the para-position is blocked, as in this compound, oxidation could potentially lead to the formation of an o-quinone, although this is often a more complex process. nih.gov The oxidation of hindered phenols can sometimes lead to the formation of diphenoquinones through the coupling of two phenoxyl radicals. researchgate.net

| Starting Phenol Type | Oxidizing Agent | Potential Product(s) | Mechanistic Insight |

|---|---|---|---|

| p-Alkylphenol | Strong oxidizing agent (e.g., Chromic acid) | p-Benzoquinone | Proceeds via oxidation of the phenol to a phenoxyl radical, followed by further oxidation. pearson.com |

| 2,6-Disubstituted phenol | Various oxidizing agents | Diphenoquinone | Involves the coupling of two phenoxyl radicals. researchgate.net |

| Phenol with unsubstituted ortho position | Certain oxidizing agents | o-Benzoquinone | Can be formed, but p-benzoquinone formation is often favored if the para position is available. youtube.comnih.gov |

Electrophilic Aromatic Substitution on Aromatic Rings

The two aromatic rings of this compound are susceptible to electrophilic aromatic substitution. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. libretexts.orgvedantu.com

Regioselectivity and Reactivity Governed by Fluoro, Methoxy, and Methyl Substituents

On the phenol-containing ring, the hydroxyl and methyl groups are both activating and ortho, para-directing. libretexts.orgunizin.org The hydroxyl group is a particularly strong activating group. libretexts.org The combined effect of these two groups will direct incoming electrophiles to the positions ortho and para to the hydroxyl group. Given the substitution pattern of this compound, the positions ortho to the hydroxyl group are sterically hindered by the methyl group and the bulky 2-fluoro-4-methoxyphenyl substituent. Therefore, electrophilic substitution is most likely to occur at the position para to the hydroxyl group.

On the second aromatic ring, the methoxy group is a strong activating, ortho, para-directing substituent, while the fluoro group is a deactivating, yet ortho, para-directing substituent. libretexts.orgunizin.org The strong activating effect of the methoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the methoxy group is already substituted. Therefore, electrophilic substitution will preferentially occur at the position ortho to the methoxy group and meta to the fluoro group.

| Substituent | Effect on Reactivity | Directing Influence |

|---|---|---|

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

| -OCH3 (Methoxy) | Strongly Activating | Ortho, Para |

| -CH3 (Methyl) | Activating | Ortho, Para |

| -F (Fluoro) | Deactivating | Ortho, Para |

Reactions at the Methyl Group for Functionalization

The methyl group attached to the phenolic ring is a benzylic position and is therefore susceptible to functionalization, primarily through oxidation. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more reactive towards radical halogenation and oxidation. wikipedia.org

Oxidation of the benzylic methyl group can lead to the formation of a carboxylic acid. ncert.nic.in This transformation is typically carried out using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). wikipedia.org The reaction proceeds through a series of oxidation steps, ultimately converting the methyl group to a carboxyl group. This functionalization can be a useful synthetic tool, for example, to convert an ortho, para-directing alkyl group into a meta-directing carboxylic acid group. tandfonline.com

Exploration of Potential Hydrolysis Pathways Relevant to Structural Stability

The structural stability of this compound can be influenced by the potential hydrolysis of the ether linkage. Aryl ethers are generally stable, but they can be cleaved under harsh conditions, such as with strong acids (e.g., HBr or HI). The stability of fluorinated ethers can vary depending on the degree and position of fluorine substitution. sci-hub.se The presence of the electron-withdrawing fluorine atom on the aromatic ring may influence the stability of the ether bond. However, significant energy is typically required to cleave the C-O bond of an aryl ether, suggesting that this compound is likely to be stable under normal conditions.

Complexation Studies with Metal Centers for Ligand Potential Research

Direct experimental studies on the complexation of this compound with metal centers have not been extensively reported in the peer-reviewed literature. However, the structural characteristics of the molecule, featuring a biaryl backbone with a phenolic hydroxyl group and a methoxy group, suggest a strong potential for it to act as an effective ligand in coordination chemistry. The reactivity and coordination behavior can be inferred from studies on analogous substituted biaryl phenols and related Schiff base ligands.

The primary site for coordination is expected to be the phenolic hydroxyl group. Upon deprotonation, the resulting phenoxide oxygen acts as a potent monoanionic donor, readily forming stable complexes with a wide range of transition metals and main group elements. The presence of the methyl group ortho to the hydroxyl may provide steric hindrance that influences the geometry of the resulting metal complex, potentially favoring specific coordination numbers or arrangements.

Research on structurally similar ligands provides insight into the potential coordination chemistry of this compound. For instance, Schiff base ligands derived from substituted phenols, such as those from o-vanillin (which contains both hydroxyl and methoxy groups), have been shown to form stable complexes with various metal ions like Mn(II), Co(II), Ni(II), Cu(II), and Cd(II). In many of these complexes, the ligand coordinates to the metal center through the phenolate (B1203915) oxygen and the imine nitrogen. While this compound lacks an imine nitrogen, the principle of coordination via the phenolate oxygen is directly applicable. In some reported structures of metal complexes with Schiff bases derived from o-vanillin, the ligand coordinates as a neutral molecule through the phenolic oxygen, which is a less common but possible interaction. researchgate.net

Studies on other complex phenol-based ligands demonstrate that characterization of such metal complexes typically involves a suite of spectroscopic and analytical techniques. These include FT-IR spectroscopy to observe the shift or disappearance of the O-H stretching band upon coordination, UV-Visible spectroscopy to study the electronic transitions within the complex, and single-crystal X-ray diffraction to definitively determine the molecular structure and coordination geometry. researchgate.net

The following table summarizes findings from studies on analogous ligands, illustrating the potential types of complexes, coordination environments, and characterization methods that could be relevant for future research on this compound.

Table 1: Complexation Studies of Analogous Substituted Phenol Ligands This table presents data from research on compounds structurally related to this compound to illustrate potential coordination behavior.

| Ligand | Metal Center(s) | Resulting Complex Formula/Geometry | Characterization Methods |

| 2-[(4-methylphenylimino)methyl]-6-methoxyphenol (Schiff base from o-vanillin) | Mn(II) | [MnL₂Cl₂] / Distorted Octahedral | Elemental Analysis, FT-IR, Molar Conductance, Thermal Analysis, Single-Crystal X-ray Diffraction |

| 2-[(4-methylphenylimino)methyl]-6-methoxyphenol (Schiff base from o-vanillin) | Co(II), Ni(II), Cu(II), Cd(II) | [ML₂Cl₂] | Elemental Analysis, FT-IR, Molar Conductance, Thermal Analysis |

| 2-methoxy-4-(((5-nitropyridin-2-yl)imino)methyl)phenol (Schiff base) | Cu(II), Zn(II) | 2:1 Ligand to Metal Stoichiometry | MS, FT-IR, UV-Visible, ¹H-NMR, ¹³C-NMR, Thermogravimetric Methods |

| N′-[(4-hydroxy-3-methoxyphenyl)methylidene] 2-aminobenzohydrazide | Co(II), Ni(II), Cu(II), Zn(II) | Metal adducts formed | Elemental Analysis, FT-IR, Mass Spectrometry, ¹H-NMR, ¹³C-NMR |

| 2,5-dihydroxy-3,6-diphenyl-1,4-benzoquinone | Mn, Fe, Co, Ni, Zn, Ru, Ga | Dinuclear and trinuclear complexes | Single-Crystal X-ray Diffraction |

Data sourced from studies on analogous compounds to provide a predictive framework. researchgate.netnih.govnih.govnih.gov

Advanced Research Applications and Future Directions for Biaryl Phenolic Compounds

Development of Chemical Probes and Molecular Tools for Biological Systems Research

Biaryl phenolic scaffolds are increasingly recognized for their potential in the development of sophisticated molecular tools for studying biological systems. Their rigid yet conformationally flexible structure can be tailored to interact with specific biological targets like proteins and enzymes with high affinity and selectivity. nih.gov The introduction of substituents such as fluorine atoms can enhance binding affinity, improve metabolic stability, and serve as a reporter group for ¹⁹F-NMR studies, allowing for non-invasive tracking and analysis within cellular environments. nih.gov

Furthermore, the phenolic hydroxyl group can be functionalized to attach fluorophores or other signaling moieties, creating fluorescent probes to visualize biological processes in real-time. The biaryl structure provides a robust framework that can be systematically modified to optimize the probe's photophysical properties and target specificity. For instance, derivatives of biaryl phenols are being explored for developing probes to detect specific analytes, such as thiophenols, which play crucial roles in cellular redox homeostasis. researchgate.net The development of such tools is critical for elucidating complex biological pathways and for the discovery of new therapeutic targets.

Potential as Scaffolds for Novel Organic Transformations and Catalyst Design

The biaryl motif is a cornerstone in the design of ligands for transition-metal catalysis. mdpi.com The inherent chirality (atropisomerism) that can arise from sterically hindered biaryl systems is particularly valuable in asymmetric synthesis. Compounds like 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, with substitution patterns that can restrict rotation around the aryl-aryl bond, are potential precursors to new chiral ligands. These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective reactions, which are essential for producing single-enantiomer drugs.

Moreover, biaryl phenols serve as versatile scaffolds for developing novel organic transformations. The presence of multiple functional groups—the hydroxyl, the fluoro, and the methoxy (B1213986) groups—on different rings allows for selective chemical modifications. nih.gov Researchers are continuously exploring new synthetic routes, such as C-H activation and aryne-based methods, to build upon these scaffolds, creating more complex and functionally diverse molecules. nih.govacs.orgnih.gov These efforts expand the toolbox of synthetic chemists, enabling the construction of molecules that were previously inaccessible.

Key Synthetic Strategies for Biaryl Phenol (B47542) Scaffolds

| Synthetic Method | Description | Key Advantages | Reference |

|---|---|---|---|

| Electrochemical Synthesis | Uses electrons as reagents to form C-C bonds between phenol derivatives, often on boron-doped diamond (BDD) electrodes. | Greener approach, avoids harsh chemical oxidants, reduces waste. | mdpi.comnih.gov |

| Cascade Aryne Aminoarylation | A transition metal-free method involving the generation of a reactive aryne intermediate that undergoes a cascade of reactions to form hindered biaryl phenols. | Access to sterically hindered biaryls, mild reaction conditions. | acs.orgnih.govmanchester.ac.uk |

| Catalytic C-H Arylation | Directly couples an aryl C-H bond with an aryl halide, often using a palladium catalyst and a directing group to control regioselectivity. | Atom economy, avoids pre-functionalization of one of the aromatic partners. | nih.gov |

| Oxidative Coupling | Mimics natural biosynthetic pathways by using catalysts (e.g., copper or ruthenium-based) and an oxidant (like O₂) to couple phenol units. | Biomimetic, can be performed in green solvents like water. | mdpi.comacs.org |

Research into Material Science Applications (e.g., liquid crystals, organic semiconductors)

The unique physicochemical properties of fluorinated and methoxylated biaryl phenols make them attractive candidates for applications in material science. nbinno.comchemimpex.com The incorporation of fluorine atoms into organic molecules can significantly influence their electronic properties, thermal stability, and intermolecular interactions. nih.gov

Liquid Crystals: The rigid, rod-like shape of many biaryl compounds is conducive to the formation of liquid crystalline phases. Fluorine substitution can alter the dipole moment and polarizability of the molecule, which in turn affects the mesomorphic properties (the temperature ranges and types of liquid crystal phases). nih.govmdpi.com Research into new fluorinated liquid crystals is driven by the demand for advanced display technologies that require materials with specific dielectric anisotropies and viscosities. mdpi.com

Organic Semiconductors: Biaryl structures are common motifs in organic electronic materials. mdpi.com The extended π-conjugation across the two aromatic rings can facilitate charge transport, a key requirement for semiconductor performance. The electronic properties can be fine-tuned by substituents; electron-withdrawing fluorine and electron-donating methoxy groups can modulate the energy levels of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), impacting the material's charge-carrying capabilities.

Computational Design and In Silico Screening for New Research Avenues

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. mdpi.com Methods like Density Functional Theory (DFT) allow researchers to predict the properties and reactivity of compounds like this compound before they are synthesized in the lab. lp.edu.uaresearchgate.net

Predicting Physicochemical Properties: DFT calculations can accurately predict molecular geometries, electronic structures, and key parameters like pKa. nih.gov This information is vital for understanding how a molecule will behave in different environments, such as in a biological system or a material matrix.

Mechanism Elucidation: Computational studies can provide detailed insights into reaction mechanisms, helping to explain observed selectivities and to design more efficient synthetic routes. nih.gov

In Silico Screening: Large virtual libraries of biaryl phenolic compounds can be created and screened against biological targets or for desired material properties using computational docking and quantitative structure-activity relationship (QSAR) models. nih.gov This approach, which has been used to identify potential ACE2 binding probes, significantly narrows down the number of candidates that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Emerging Methodologies in the Synthesis and Study of Fluorinated and Methoxylated Phenols

The synthesis of specifically substituted phenols, particularly those containing fluorine, remains an active area of research. Traditional methods often require harsh conditions or have limited scope. google.com Recent years have seen the development of more sophisticated and milder techniques.

One significant advancement is the deoxyfluorination of phenols. acs.org Methods using reagents like sulfuryl fluoride (B91410) (SO₂F₂) allow for the direct conversion of a hydroxyl group to a fluorine atom, providing a new pathway to fluorinated aromatics. acs.org Furthermore, catalytic methods for the para-selective dearomatization and fluorination of phenols are emerging, offering precise control over regiochemistry, which is often a major challenge. rsc.org

For methoxylated phenols, modern cross-coupling reactions and novel oxidation systems provide efficient synthetic routes. chemicalbook.com The development of solvent-free and catalyst-free methods, which are often promoted by hydrogen-bond interactions between reactants, represents a move towards more environmentally benign chemical processes. mdpi.com The combination of these advanced synthetic strategies is crucial for accessing novel fluorinated and methoxylated biaryl phenols for further study and application.

Challenges and Perspectives in Biaryl Phenol Research and Innovation

Despite significant progress, challenges in biaryl phenol research remain. The synthesis of sterically hindered biaryls, which are often required for chiral ligands, can be difficult and low-yielding. acs.orgnih.gov Achieving regioselectivity in C-H functionalization reactions without the use of directing groups is another ongoing challenge. nih.gov From an application perspective, ensuring the biocompatibility and minimizing the potential toxicity of new compounds is paramount, especially for those intended for biological or pharmaceutical use.

The future of biaryl phenol research is bright, with several exciting directions. The development of "green" and sustainable synthetic methods, such as electrocatalysis and reactions in water, will continue to be a priority. nih.govmdpi.com The integration of computational design with automated synthesis platforms could dramatically accelerate the discovery of new biaryl phenols with tailored properties. As our understanding of the structure-property relationships in this class of compounds deepens, we can expect to see the emergence of novel catalysts, more advanced materials, and highly specific molecular probes derived from the versatile biaryl phenol scaffold.

Q & A

Q. What are the established synthetic routes for 5-(2-Fluoro-4-methoxyphenyl)-2-methylphenol, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions starting from fluorinated and methoxylated aromatic precursors. A common approach includes Friedel-Crafts alkylation or Suzuki-Miyaura coupling to introduce the 2-methylphenol group to the fluorinated methoxyphenyl backbone. Optimization may involve adjusting catalysts (e.g., palladium for cross-coupling), solvent polarity, and temperature to improve yield and purity. Spectral characterization (e.g., and NMR) is critical for verifying structural integrity .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include melting point determination, solubility profiling in organic solvents (e.g., DMSO, ethanol), and spectroscopic analysis. Infrared (IR) spectroscopy identifies functional groups like phenolic -OH and aromatic C-F bonds, while mass spectrometry confirms molecular weight. Differential Scanning Calorimetry (DSC) can assess thermal stability .

Q. What are the primary applications of this compound in medicinal chemistry?

The compound’s fluorinated aromatic structure makes it a candidate for drug development, particularly as a building block for kinase inhibitors or antimicrobial agents. Its methoxy and phenol groups enhance binding to biological targets via hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or biological activity of this compound?

Q. What experimental strategies resolve contradictions in reported biological activity data?

Discrepancies in bioactivity (e.g., varying IC values) may arise from assay conditions (e.g., cell line specificity, solvent effects). Researchers should standardize protocols, validate via orthogonal assays (e.g., enzymatic vs. cell-based), and use High-Resolution Mass Spectrometry (HRMS) to confirm compound stability under assay conditions .

Q. How does the compound’s environmental fate impact ecotoxicology studies?

Evaluate biodegradation pathways using HPLC-MS to identify metabolites. Assess photostability under UV light and adsorption in soil/water systems via OECD guideline 106. Ecotoxicity can be tested using Daphnia magna or algal growth inhibition assays, with comparisons to structurally similar fluorophenols .

Methodological Guidance

Q. What chromatographic techniques are optimal for purifying this compound?

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient effectively separates impurities. For large-scale purification, flash chromatography using silica gel and ethyl acetate/hexane mixtures is cost-effective. Monitor fractions via TLC (R = 0.3–0.5 in 1:1 EtOAc/hexane) .

Q. How to design a robust structure-activity relationship (SAR) study for derivatives?

Systematically modify substituents (e.g., replacing -OCH with -CF) and assess changes in bioactivity. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric parameters with activity. Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .

Q. What are best practices for handling data reproducibility issues in synthesis?

Document reaction parameters (e.g., moisture levels, inert gas purity) meticulously. Replicate experiments across independent labs and use statistical tools (e.g., RSD <5% for yields). Cross-validate spectral data with public databases (e.g., PubChem) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.